molecular formula C9H15N4O8P B1666730 AICA ribonucleotide CAS No. 3031-94-5

AICA ribonucleotide

Cat. No. B1666730
CAS RN: 3031-94-5
M. Wt: 338.21 g/mol
InChI Key: NOTGFIUVDGNKRI-UUOKFMHZSA-N
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Description

AICA ribonucleotide is a cell-permeable activator of AMP-activated protein kinase (AMPK). It activates AMPK in a cell-free assay when used at concentrations ranging from 1 to 500 µM .


Synthesis Analysis

The biosynthesis of AICA ribonucleotides, the pharmaceutically active metabolites of AICA-based drugs, was explored in a study. In an enzymatic cascade, a phosphoribosyl transferase is combined with two different polyphosphate kinases to selectively produce AICA ribonucleoside di- or triphosphate .


Molecular Structure Analysis

The molecular formula of AICA ribonucleotide is C9H15N4O8P . The IUPAC name is (1R)-1-(5-Amino-4-carbamoyl-1H-imidazol-1-yl)-1,4-anhydro-D-ribitol 5-(dihydrogen phosphate) .


Chemical Reactions Analysis

In the biosynthesis of AICA ribonucleotides, a phosphoribosyl transferase is combined with two different polyphosphate kinases to selectively produce AICA ribonucleoside di- or triphosphate .


Physical And Chemical Properties Analysis

The molecular weight of AICA ribonucleotide is 338.21 g/mol . It is a 1-(phosphoribosyl)imidazolecarboxamide and an aminoimidazole .

Scientific Research Applications

Application in Hematologic Malignancies

AICA-riboside, also known as acadesine, is recognized for its potential in treating hematologic malignancies, especially B-cell chronic lymphocytic leukemia (CLL). It has shown promise in inducing apoptosis in various leukemia models, including CLL, and is effective even in chemoresistant cell phenotypes. AICA-riboside’s action is notable for not depending on a functionally normal p53 pathway and for its relative selectivity and favorable toxicity profile. This positions AICA-riboside as a potential novel treatment for CLL and possibly other leukemia types (Van Den Neste, van den Berghe, & Bontemps, 2010).

Ribonucleotide Reductase (RR) Inhibition and Cancer Therapy

The inhibition of ribonucleotide reductase (RR) is a promising approach for cancer therapy. RR is crucial for reducing ribonucleotides to deoxyribonucleotides, the building blocks needed for DNA replication and repair. Dysregulated RR activity is linked to genomic instability and cancer development. Research has suggested that RR inhibitors, used alone or in combination with other therapies, are effective for treating solid tumors and hematological malignancies. Understanding the structure, function, and regulation of RR is crucial for developing novel inhibitors and improving existing ones, with a focus on enhanced efficacy and reduced toxicity (Shao, Liu, Zhu, & Yen, 2013).

AMPK-Independent Effects of AICAr

While 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is widely used for its AMPK-activating properties, it is important to note that many of its effects, previously attributed to AMPK activation, are in fact AMPK-independent. This review highlights the need for caution in interpreting AICAr-based studies and emphasizes the significance of understanding both AMPK-dependent and independent pathways for a comprehensive understanding of AICAr's role in metabolism, hypoxia, exercise, nucleotide synthesis, and cancer (Visnjic, Lalić, Dembitz, Tomić, & Smoljo, 2021).

Future Directions

AICA ribonucleotide has been used clinically to treat and protect against cardiac ischemic injury. The drug was first used in the 1980s as a method to preserve blood flow to the heart during surgery and is currently of interest as a potential treatment for diabetes by increasing the metabolic activity of tissues by changing the physical composition of muscle .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N4O8P/c10-7-4(8(11)16)12-2-13(7)9-6(15)5(14)3(21-9)1-20-22(17,18)19/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H2,17,18,19)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTGFIUVDGNKRI-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904363
Record name AICAR monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name AICAR
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001517
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

AICA ribonucleotide

CAS RN

3031-94-5
Record name AICA Ribotide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3031-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AICAR
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AICA ribonucleotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01700
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AICAR monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-(5-O-phosphono-β-D-ribofuranosyl)-1H-imidazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.285
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AICAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0X88YW0YK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AICAR
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001517
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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